molecular formula C23H23N3O5S B11020502 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11020502
M. Wt: 453.5 g/mol
InChI Key: JPCQVMLHFJWPNZ-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a methoxyphenyl group, and a dioxidotetrahydrothiophene moiety, making it an interesting subject for chemical research and potential pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a methoxyphenyl halide.

    Attachment of the Dioxidotetrahydrothiophene Moiety: This can be achieved through a nucleophilic substitution reaction where the thiophene ring is oxidized to form the dioxidotetrahydrothiophene structure.

    Formation of the Carboxamide Group: The final step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the pyrazole ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular processes due to its potential bioactivity.

Medicine

The compound’s structure suggests potential pharmaceutical applications, such as the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring and carboxamide group may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(4-hydroxyphenyl)-N-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxamide may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

Molecular Formula

C23H23N3O5S

Molecular Weight

453.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-phenacylpyrazole-3-carboxamide

InChI

InChI=1S/C23H23N3O5S/c1-31-19-9-7-16(8-10-19)21-13-20(25-26(21)18-11-12-32(29,30)15-18)23(28)24-14-22(27)17-5-3-2-4-6-17/h2-10,13,18H,11-12,14-15H2,1H3,(H,24,28)

InChI Key

JPCQVMLHFJWPNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NCC(=O)C4=CC=CC=C4

Origin of Product

United States

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